2-Hydroxy-5-sulfobenzoic acid dihydrate

Übersicht

Beschreibung

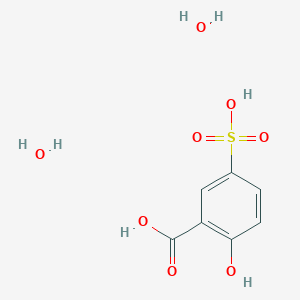

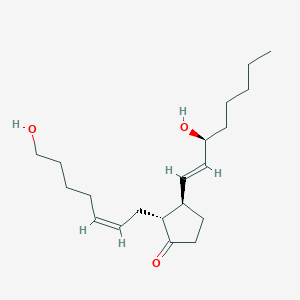

2-Hydroxy-5-sulfobenzoic acid dihydrate, also known as 5-Sulfosalicylic acid dihydrate, is an arenesulfonic acid that is benzoic acid substituted by a hydroxy at position C-2 and a sulfo group at C-5 . It has a role as a metabolite . The molecular formula is HO3SC6H3-2-(OH)CO2H·2H2O and the CAS Number is 5965-83-3 .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound has been used as an efficient organocatalyst for certain chemical reactions . The development of these reactions was monitored by thin layer chromatography (TLC) analysis .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . Its molecular weight is 254.21 g/mol . The density and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen

Organocatalysis in Synthesis

2-Hydroxy-5-sulfobenzoic acid dihydrate (2-HSBA) demonstrates efficiency as an organocatalyst in the synthesis of various compounds. For instance, it catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process involves substituted benzaldehydes, 2-naphthol, and amides or urea, under solvent-free conditions, yielding the products in high efficiency. The catalyst showcases benefits like cost-effectiveness, environmental friendliness due to the absence of hazardous solvents, and the convenience of operation, with the potential for reuse in template reactions (Kiyani et al., 2015).

Electrochemical Studies

The electrochemical reduction of derivatives of 2-hydroxy-5-sulfobenzoic acid in aqueous solutions exhibits interesting behaviors. The position of the sulfo substituent relative to the azo bridge and the pH of the solution significantly affect the electrochemical properties. The reduction predominantly occurs as hydrazone tautomers, leading to the formation of hydrazo compounds and eventually resulting in products like 5-amino salicylic acid and sulfanilic acid. This reaction follows a DISP2 mechanism, where the rate-determining step involves a homogenous redox reaction between the intermediate hydrazo compound and 5-amino salicylic acid quinoneimine (Mandić et al., 2004).

Environmental Applications

In environmental studies, 2-hydroxy-5-sulfobenzoic acid derivatives have been utilized in solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers in environmental water samples. This method offers advantages like low limits of quantification and high recovery percentages, indicating its potential utility in monitoring and understanding the presence of UV absorbers in the aquatic environment (Negreira et al., 2009).

Chemical Synthesis and Coordination Compounds

The multifunctional nature of 2-amino-5-sulfobenzoic acid, a derivative of 2-hydroxy-5-sulfobenzoic acid, is evident in its role in constructing supramolecular coordination polymers. It provides various functional groups that can act as hydrogen-bond donors and acceptors, facilitating the formation of high-dimensional supramolecular networks. The resulting compounds exhibit interesting properties like reversible dehydration-rehydration behavior (Li & Zhang, 2018).

Microbial Conversion for Polymer Synthesis

In biotechnology, certain microorganisms can convert derivatives of 2-hydroxy-5-sulfobenzoic acid into compounds useful for polymer synthesis. For instance, the bacterium Ochrobactrum anthropi S9 efficiently converts 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, a valuable raw material for polymer production. This conversion is sensitive to the presence of compounds like Na2SO4 and amino acids, indicating a specific metabolic pathway involved in the process (Yamada, Yoshida & Nagasawa, 2010).

Wirkmechanismus

Target of Action

The primary target of 5-sulfosalicylic acid dihydrate is proteins . It plays a vital role in reducing and fixing proteins in agarose and polyacrylamide gels . It also acts as a metal scavenger, forming complexes with metal ions .

Mode of Action

5-Sulfosalicylic acid dihydrate interacts with its targets by causing the precipitation of dissolved proteins . This is measured from the degree of turbidity . It also forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein electrophoresis . It serves as a fixing solution, stabilizing and immobilizing proteins during the process . This allows for accurate analysis of the proteins.

Pharmacokinetics

It is known to be soluble in water and alcohol , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of 5-sulfosalicylic acid dihydrate’s action primarily involve the precipitation of proteins . This can be used to remove unwanted proteins from plasma samples, enabling more accurate and specific analysis of target substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-sulfosalicylic acid dihydrate. For instance, its solubility in water and alcohol suggests that it might be more effective in aqueous environments. Furthermore, it is advised to keep this product in well-closed containers and protected from light , indicating that light and air exposure could affect its stability.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-Sulfosalicylic acid dihydrate plays a crucial role in biochemical reactions. It is primarily used as a fixing solution in protein electrophoresis, aiding in the separation of proteins . It forms complexes with metal ions, helping to remove them from solutions or bind to them for certain chemical processes . Furthermore, it has been reported to form 1:1 proton-transfer compounds with ortho-substituted monocyclic heteroaromatic Lewis bases .

Cellular Effects

5-Sulfosalicylic acid dihydrate has shown to be effective against the breast cancer cell line, MCF-7, with less toxicity . It has been observed to reduce the viability of MCF-7 cells . This indicates that 5-Sulfosalicylic acid dihydrate can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Sulfosalicylic acid dihydrate is complex. It is a polyfunctional metal chelating ligand that may be used to form metal coordination complexes . It can bind to various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Sulfosalicylic acid dihydrate has been utilized in the synthesis of polyfunctional 3-pyrrolin-2-one molecules . This process presents numerous notable benefits such as shorter reaction time, simple and eco-friendly procedure, excellent yield, broad applicability across various substrates, and the use of a cost-effective, easily accessible and biodegradable catalyst .

Metabolic Pathways

Given its role as a metal chelating agent, it is likely to interact with enzymes or cofactors involved in metal ion homeostasis .

Transport and Distribution

Given its solubility characteristics, it is likely to be transported and distributed within cells and tissues effectively .

Eigenschaften

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDKTFQBRFWJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073983 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5965-83-3 | |

| Record name | 5-Sulfosalicylic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-sulfobenzoic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)